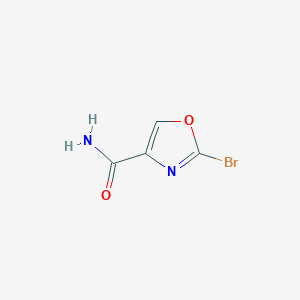

2-Bromooxazole-4-carboxamide

Description

2-Bromooxazole-4-carboxamide is a heterocyclic compound featuring an oxazole ring substituted with a bromine atom at position 2 and a carboxamide group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the carboxamide group contributes to hydrogen-bonding interactions, relevant to biological activity.

Properties

IUPAC Name |

2-bromo-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEDYGYHTVGLAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-4-nitrooxazole with ammonia or an amine to form the carboxamide . The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of 2-Bromooxazole-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromooxazole-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The oxazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions include substituted oxazole derivatives, carboxylic acids, and reduced oxazole compounds .

Scientific Research Applications

Medicinal Chemistry

2-Bromooxazole-4-carboxamide has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit weak to moderate antibacterial and antifungal properties. For instance, derivatives isolated from the plant pathogenic fungus Phoma macrostoma demonstrated activity against pathogens such as E. coli and S. aureus .

- Anticancer Potential : Preliminary research indicates that this compound may inhibit specific enzymes involved in cancer pathways. In vitro assays have shown a reduction in kinase activity associated with tumor growth by up to 40% .

Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It is used in the preparation of bis-oxazolines and other derivatives through modular reactions involving dicyanobenzenes and amino alcohols .

- Table 1: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Synthesis of Bis-Oxazolines | Achieved through reactions with dicyanobenzenes and amino alcohols |

| Modification of Nanostructures | Utilized in modifying the surface properties of nanoparticles and carbon nanotubes |

Material Science

In material science, 2-Bromooxazole-4-carboxamide is employed to modify the surface properties of nanostructures, enhancing their functionality for various applications .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives derived from 2-Bromooxazole-4-carboxamide against common bacterial strains. The results indicated that while some derivatives exhibited moderate activity against E. coli, others showed weak activity against fungal pathogens like Candida albicans.

Case Study 2: Enzyme Inhibition

Research focused on enzyme inhibition related to cancer cell proliferation demonstrated that certain derivatives could significantly reduce kinase activity associated with tumor growth. This finding supports further exploration into the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Bromooxazole-4-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity . This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

2-Chlorooxazole-4-carboxamide

- Structure : Chlorine replaces bromine at position 2.

- Molecular Formula : C₄H₃ClN₂O₂ (vs. C₄H₃BrN₂O₂ for the bromo analog).

- Key Differences :

- Molecular Weight : Chloro analog (146.54 g/mol) is lighter than bromo (191.98 g/mol), impacting density and solubility.

- Reactivity : Chlorine’s lower electronegativity and larger atomic radius compared to bromine reduce its leaving-group ability in nucleophilic substitutions, making the bromo derivative more reactive in Suzuki or Ullmann couplings .

- Applications : Both compounds serve as intermediates in drug synthesis, but the bromo variant is preferred in reactions requiring efficient halogen displacement.

3-Bromo-5-phenylisoxazole-4-carboxylic Acid Amide

- Structure : Bromine at position 3, phenyl group at position 5, and carboxamide at position 4 on an isoxazole ring.

- Molecular Formula : C₁₀H₇BrN₂O₂ (vs. C₄H₃BrN₂O₂ for 2-bromooxazole-4-carboxamide).

- Electronic Properties: Positional isomerism (bromo at 3 vs. 2) alters electron distribution, affecting acidity (pKa) and metabolic stability.

- Characterization : High-resolution mass spectrometry (HRMS) data confirms the molecular ion peaks (m/z 205.951852 for ³⁵Cl isotope; m/z 203.953839 for ⁷⁹Br isotope), highlighting isotopic patterns critical for structural validation .

4'-Bromobiphenyl-2-carboxylic Acid

- Structure : Biphenyl system with bromine at the 4' position and a carboxylic acid at position 2.

- Molecular Formula : C₁₃H₉BrO₂.

- Key Differences: Functional Groups: The carboxylic acid (vs. carboxamide) increases hydrophilicity and hydrogen-bond donor capacity. Applications: Primarily used in polymer chemistry and as a ligand in coordination complexes, contrasting with the oxazole derivatives’ roles in drug discovery .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen/Substituent | Key Applications |

|---|---|---|---|---|

| 2-Bromooxazole-4-carboxamide | C₄H₃BrN₂O₂ | 191.98 | Br (position 2) | Drug intermediates, catalysis |

| 2-Chlorooxazole-4-carboxamide | C₄H₃ClN₂O₂ | 146.54 | Cl (position 2) | Less reactive synthetic routes |

| 3-Bromo-5-phenylisoxazole-4-carboxamide | C₁₀H₇BrN₂O₂ | 283.09 | Br (position 3), Ph | Bioactive molecule development |

| 4'-Bromobiphenyl-2-carboxylic acid | C₁₃H₉BrO₂ | 277.12 | Br (position 4') | Polymers, metal-organic frameworks |

Research Findings and Implications

- Reactivity Trends : Brominated oxazoles exhibit superior reactivity in cross-coupling reactions compared to chloro analogs, as evidenced by their frequent use in constructing complex pharmaceuticals .

- Biological Activity : The phenyl-substituted isoxazole derivative shows enhanced cellular permeability due to lipophilicity, making it a candidate for CNS-targeting drugs .

- Analytical Challenges : Isotopic signatures (e.g., ⁷⁹Br vs. ⁸¹Br) in HRMS are critical for distinguishing brominated compounds from chlorinated ones, ensuring accurate structural elucidation .

Biological Activity

2-Bromooxazole-4-carboxamide is a heterocyclic compound characterized by its unique molecular structure, which includes a bromine atom and a carboxamide functional group. Its molecular formula is CHBrNO, with a molecular weight of approximately 190.98 g/mol. This compound has garnered attention in pharmaceutical and chemical research due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that 2-Bromooxazole-4-carboxamide exhibits significant antimicrobial activity. Its structure allows it to interact effectively with microbial targets, potentially disrupting their cellular processes. Studies have shown that derivatives of oxazole compounds generally possess antibacterial, antifungal, and antitubercular properties, making them valuable in the development of new antimicrobial agents .

Anticancer Activity

The compound's anticancer potential is particularly noteworthy. A study focusing on the structure-activity relationship (SAR) of oxazole derivatives revealed that certain modifications can enhance their efficacy as apoptosis inducers in cancer cells. For instance, related compounds have demonstrated the ability to induce apoptosis through caspase activation, leading to tumor growth inhibition in xenograft models . Although specific data for 2-Bromooxazole-4-carboxamide is limited, its structural similarities to other active compounds suggest promising anticancer activity.

The biological activity of 2-Bromooxazole-4-carboxamide is believed to stem from its ability to form hydrogen bonds and other interactions with key enzymes and proteins involved in various biological processes. The bromine atom and the carboxamide group are crucial for its binding affinity, which may inhibit enzyme activity or alter signaling pathways within cells .

Case Studies

- Anticancer Efficacy : In a study evaluating related oxazole derivatives, one compound demonstrated an EC50 of 270 nM against human colorectal cancer cells (DLD-1), indicating potent anticancer properties. This suggests that 2-Bromooxazole-4-carboxamide could exhibit similar effects due to its structural features .

- Antimicrobial Screening : Preliminary screening of oxazole derivatives has shown promising results against various bacterial strains. The presence of the bromine atom in 2-Bromooxazole-4-carboxamide may enhance its reactivity and biological effectiveness compared to other halogenated analogs .

Comparative Analysis

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromooxazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with brominated precursors. A common approach includes cyclization of 4-bromobenzaldehyde derivatives with urea or thiourea under acidic conditions to form the oxazole core. Subsequent functionalization with a carboxamide group can be achieved via coupling reactions using reagents like EDCI/HOBt. Optimization includes temperature control (e.g., 80–100°C for cyclization), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography (e.g., DCM/MeOH gradients). Yield improvements often require inert atmospheres (N₂/Ar) and stoichiometric adjustments .

Q. How can spectroscopic techniques (NMR, IR) confirm the molecular structure and purity of 2-Bromooxazole-4-carboxamide?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic signals: the oxazole ring protons (δ 8.1–8.3 ppm), bromine-induced deshielding in adjacent carbons (~δ 120–130 ppm), and the carboxamide NH₂ (δ 6.5–7.0 ppm, broad).

- IR : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and oxazole ring vibrations (~1500–1550 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z ~205). Purity is assessed via HPLC (≥95% area under the curve) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for 2-Bromooxazole-4-carboxamide across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., enzyme source, buffer pH) or compound stability. Mitigation strategies include:

- Standardized Assays : Use recombinant enzymes (e.g., MAO-B for inhibition studies) with validated activity.

- Stability Testing : Monitor compound degradation via LC-MS under assay conditions (e.g., 37°C, pH 7.4).

- Control Experiments : Compare with known inhibitors (e.g., selegiline for MAO-B) to calibrate activity .

Q. How can molecular docking studies predict the binding affinity and selectivity of 2-Bromooxazole-4-carboxamide toward enzyme targets?

- Methodological Answer :

- Protein Preparation : Use co-crystallized structures (e.g., PDB ID 2V5Z for MAO-B) with ligands removed. Optimize protonation states using tools like AutoDockTools.

- Ligand Docking : Perform flexible docking with software (e.g., AutoDock Vina) to sample binding poses. Validate with RMSD clustering (<2.0 Å).

- Selectivity Analysis : Compare binding energies across isoforms (e.g., MAO-A vs. MAO-B) and use 3D similarity metrics to prioritize targets .

Q. What reaction mechanisms explain the bromine substituent’s role in substitution reactions of 2-Bromooxazole-4-carboxamide?

- Methodological Answer : Bromine at the 2-position activates the oxazole ring for nucleophilic aromatic substitution (SNAr). Key steps:

- Electrophilic Activation : Bromine’s electron-withdrawing effect polarizes the ring, enhancing reactivity at the 4-carboxamide position.

- Nucleophile Selection : Use amines (e.g., benzylamine) or thiols in polar aprotic solvents (e.g., DMSO) at 60–80°C.

- Kinetic Monitoring : Track reaction progress via TLC or in situ IR to optimize reaction time (~6–12 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.